Lhc-165

Description

Contextualization of Toll-like Receptor Agonism within Immunotherapeutic Strategies

Toll-like receptors are a class of pattern recognition receptors that play a fundamental role in the activation of innate and adaptive immunity. frontiersin.orgresearchgate.net Their ability to sense conserved molecular patterns associated with pathogens makes them attractive targets for stimulating anti-tumor immune responses. frontiersin.orgacs.orgnih.gov TLR agonists can trigger innate immune pathways, leading to the activation of various immune cells, including dendritic cells, macrophages, natural killer (NK) cells, and T cells. frontiersin.orgnih.gov This activation can result in the production of pro-inflammatory cytokines and the initiation of antigen-specific adaptive immunity aimed at tumor cells. frontiersin.orgresearchgate.netnih.gov Several TLR agonists have been investigated in clinical trials for their potential as monotherapies or in combination with other cancer treatments, including checkpoint inhibitors and cancer vaccines. frontiersin.orgacs.orgnih.gov The goal is to overcome the immunosuppressive tumor microenvironment and generate effective, long-lasting anti-tumor immunity. researchgate.netacs.org

Historical Perspective on the Discovery and Initial Characterization of LHC-165

This compound is characterized as a benzonapthyridine Toll-like receptor 7 (TLR7) agonist. nih.govaacrjournals.orgaxonmedchem.combioworld.com Its development aimed at creating a compound that could activate TLR7, a receptor typically located within endosomes of immune cells, to stimulate immune responses. nih.govchemietek.com Initial characterization involved demonstrating its activity as a TLR7 agonist. nih.govaacrjournals.orgmedchemexpress.com Preclinical studies were conducted to assess its potential immunomodulatory effects and anti-tumor activity in model systems. aacrjournals.orgbioworld.comchemietek.com These early investigations provided the basis for exploring its therapeutic potential in solid tumors. chemietek.commedchemexpress.com

Rationale for Investigating Intratumoral Delivery of this compound

The rationale for investigating the intratumoral delivery of this compound is primarily to concentrate its immune-activating effects within the tumor microenvironment while potentially minimizing systemic exposure and associated side effects. aacrjournals.orgmdpi.com Intratumoral administration aims to directly stimulate immune cells present at the tumor site, such as dendritic cells and macrophages, facilitating the presentation of tumor-associated antigens and the subsequent priming of T cells. nih.govmdpi.com This localized approach is intended to convert immunologically "cold" tumors (those with limited immune cell infiltration) into "hot" tumors (those with a more inflamed, immune-rich environment), thereby enhancing the effectiveness of immunotherapy. nih.gov Furthermore, delivering the agonist directly into the tumor can lead to a slow release of the compound from the injection site, potentially resulting in sustained local immune activation and reduced systemic cytokine induction compared to systemic administration. aacrjournals.orgbioworld.com This localized delivery strategy is being explored for various immune-stimulating agents, including other TLR agonists, to improve therapeutic efficacy and safety profiles. mdpi.comnih.govamegroups.cn

Overview of Key Academic Research Objectives Pertaining to this compound

Key academic research objectives pertaining to this compound have centered on understanding its mechanism of action as a TLR7 agonist and evaluating its potential as an anti-cancer immunotherapeutic agent. Research has aimed to characterize the immune responses induced by this compound, particularly within the tumor microenvironment. nih.govaacrjournals.orgaacrjournals.org Studies have investigated its ability to activate specific immune cell populations, such as CD8+ T cells and NK cells, and to influence the production of cytokines like interferon alpha (IFNα). nih.govaacrjournals.org A significant objective has been to assess the anti-tumor activity of this compound as a single agent and in combination with other immunotherapies, such as immune checkpoint inhibitors, in preclinical models and clinical trials. aacrjournals.orgbioworld.comaacrjournals.org Furthermore, research has sought to understand the pharmacokinetic and pharmacodynamic profiles of this compound, particularly when administered intratumorally, to optimize delivery strategies and therapeutic outcomes. bioworld.comaacrjournals.orgnih.gov Identifying biomarkers that may predict response to this compound treatment has also been a research focus. aacrjournals.org

Detailed Research Findings

Preclinical studies in syngeneic mouse models have provided insights into the activity of this compound. Adsorption of this compound to aluminum hydroxide (B78521) was found to facilitate a slow release from the injection site, leading to improved efficacy in mouse models compared to the free compound. aacrjournals.orgbioworld.com This formulation resulted in lower systemic exposure and reduced cytokine induction while promoting immune activation at the tumor site. aacrjournals.orgbioworld.com Intratumoral administration of this compound in these models demonstrated single-agent anti-tumor activity. aacrjournals.orgbioworld.com Notably, studies also indicated a benefit when this compound was combined with checkpoint blockade, showing effectiveness in both injected tumors and distant, uninjected tumors (abscopal effect). aacrjournals.orgbioworld.comchemietek.com

Clinical investigation of this compound has included a Phase I/Ib study (NCT03301896) evaluating intratumorally administered this compound as a single agent and in combination with spartalizumab (an anti-PD-1 antibody) in patients with advanced solid tumors. bioworld.comnih.govaacrjournals.orgnih.govidrblab.netpatsnap.commycancergenome.org This study aimed to characterize the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity. nih.govmycancergenome.org

Preliminary findings from the dose-escalation part of this study involving patients with advanced solid tumors have been reported. aacrjournals.orgnih.gov

| Parameter | This compound Single Agent (N=20) | This compound + Spartalizumab (N=19) |

| Median Age (years) | 56 | 56 |

| ECOG Performance Status | ≤1 | ≤1 |

| Median Prior IO Therapies (range) | 2 (1-8) | 3 (1-7) |

| Patients Discontinued (%) | - | - |

| Progressive Disease (%) | - | 69 |

| Patient Decision (%) | - | 10 |

| AEs (%) | - | 5 |

| Completed Treatment (%) | - | 5 |

| Died (treatment unrelated) (%) | - | 5 |

| Overall Response Rate (ORR) | - | 3 PRs (all IO pretreated) |

| Stable Disease (SD) | - | 4 SDs (1 IO pretreated) |

| Disease Control Rate (DCR) (95% CI) | - | 18% (7.5%-33.5%) |

| Median Duration of Exposure (weeks) | 4.5 (1.1-25.0) | 11.9 (4.0-48.3) |

Pharmacokinetic data indicated that exposure to this compound increased with dose. aacrjournals.org Serum pharmacokinetic analysis showed an initial rapid release followed by a slower release attributed to the sustained release from the injection site. nih.gov Increased systemic cytokines and T-cell inflammation observed after this compound administration suggested active TLR7 agonism. aacrjournals.org Biomarker analysis hinted that a pre-existing active immune microenvironment at baseline might be associated with a response. aacrjournals.org

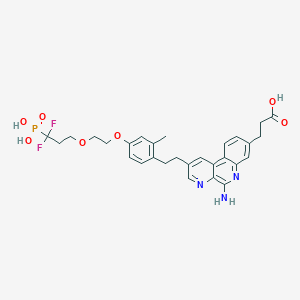

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[5-amino-2-[2-[4-[2-(3,3-difluoro-3-phosphonopropoxy)ethoxy]-2-methylphenyl]ethyl]benzo[f][1,7]naphthyridin-8-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N3O7P/c1-18-14-22(41-13-12-40-11-10-29(30,31)42(37,38)39)7-6-21(18)5-2-20-15-24-23-8-3-19(4-9-26(35)36)16-25(23)34-28(32)27(24)33-17-20/h3,6-8,14-17H,2,4-5,9-13H2,1H3,(H2,32,34)(H,35,36)(H2,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLWKRZBLTZSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCOCCC(F)(F)P(=O)(O)O)CCC2=CC3=C4C=CC(=CC4=NC(=C3N=C2)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F2N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258595-14-0 | |

| Record name | LHC-165 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258595140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHC-165 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD02U4QLM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Synthetic Considerations of Lhc 165

Structural Elucidation of the Benzonapthyridine Core of LHC-165

The foundational scaffold of this compound is a benzonapthyridine moiety, a class of polycyclic nitrogen heterocycles. The specific chemical structure of this compound has been identified with the molecular formula C29H32F2N3O7P and the CAS Registry Number 1258595-14-0. patsnap.com The elucidation of this complex architecture relies on a combination of modern spectroscopic techniques.

Advanced Synthetic Pathways and Methodologies for this compound Production

The synthesis of complex heterocyclic systems like the benzonapthyridine core of this compound necessitates sophisticated and efficient synthetic strategies. While the precise, proprietary synthesis route for this compound by Novartis is detailed in patent literature, general methodologies for constructing such polycyclic nitrogen heterocycles provide insight into the likely synthetic approaches. nih.gov

The construction of the benzonapthyridine scaffold often involves multi-step reaction sequences that build the fused ring system. These can include condensation reactions, cyclization reactions, and cross-coupling reactions to introduce various substituents. The synthesis of related TLR7 agonists with different heterocyclic cores, such as imidazoquinolines, often employs multi-step sequences to build the core structure and then append various functional groups to modulate activity and properties. rsc.org

| Reaction Type | Description | Relevance to Benzonapthyridine Synthesis |

| Condensation Reactions | Formation of a larger molecule from smaller units with the elimination of a small molecule like water. | Key for forming the initial heterocyclic rings. |

| Cyclization Reactions | Intramolecular reactions that lead to the formation of a ring structure. | Crucial for constructing the fused polycyclic system. |

| Cross-Coupling Reactions | Reactions that form a bond between two carbon atoms or a carbon and a heteroatom, often catalyzed by a transition metal. | Used to introduce diverse substituents onto the benzonapthyridine core to fine-tune its biological activity. |

Design and Synthesis of Chemically Modified this compound Analogues for Research

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. For this compound, the design and synthesis of chemically modified analogues are crucial for understanding the key molecular features that govern its interaction with TLR7 and for optimizing its pharmacological profile.

Analogues of this compound can be designed by systematically modifying different parts of the molecule, including the benzonapthyridine core and its various substituents. For example, altering the substitution pattern on the aromatic rings or modifying the side chains can have a significant impact on potency, selectivity, and pharmacokinetic properties. The synthesis of these analogues would follow similar advanced synthetic pathways as this compound, with modifications in the starting materials or reagents to introduce the desired chemical changes. The evaluation of these analogues in in-vitro and in-vivo assays helps to build a comprehensive SAR model.

Strategies for Formulating this compound for Sustained Release in Preclinical Models

To maximize the therapeutic potential of this compound as an immuno-oncology agent, particularly for intratumoral administration, a sustained-release formulation is highly desirable. This approach aims to maintain a localized concentration of the drug at the tumor site, thereby prolonging its immunostimulatory effects while minimizing potential systemic side effects.

The primary strategy employed for the sustained release of this compound in preclinical models is its adsorption onto aluminum hydroxide (B78521). nih.gov Aluminum hydroxide is a well-established adjuvant in vaccines and can act as a depot, slowly releasing the adsorbed drug over time. mdpi.com Preclinical studies have demonstrated that this formulation leads to extended retention of this compound at the injection site and reduced systemic exposure. nih.gov This localized delivery is critical for focusing the immune activation within the tumor microenvironment.

| Formulation Component | Function | Preclinical Finding |

| This compound | Active Pharmaceutical Ingredient (TLR7 Agonist) | Induces localized immune activation. |

| Aluminum Hydroxide | Depot-forming agent | Provides sustained release and enhances local retention of this compound. |

The pharmacokinetic profile of the aluminum hydroxide-formulated this compound in preclinical models typically shows an initial burst release followed by a prolonged, slower release phase. This biphasic release kinetic can be advantageous for initiating a rapid immune response followed by a sustained stimulation.

Mechanisms of Action of Lhc 165 at the Cellular and Molecular Level

Specificity and Potency Profiling of LHC-165 as a TLR7 Agonist

This compound functions as a potent and selective agonist for TLR7 guidetopharmacology.org. Toll-like receptors, including TLR7, are integral components of the innate immune system, acting as pattern recognition receptors that sense conserved molecular patterns associated with pathogens or danger signals guidetopharmacology.orgnih.gov. TLR7 is predominantly expressed within intracellular endosomes of immune cells, notably plasmacytoid dendritic cells (pDCs), B lymphocytes, macrophages, and monocytes wikipedia.orgmdpi.com. Upon binding to its ligand, such as single-stranded RNA or synthetic mimetics like this compound, TLR7 undergoes conformational changes that initiate downstream signaling cascades wikipedia.org. The adsorption of this compound to aluminum hydroxide (B78521) is designed to facilitate its sustained presence at the site of administration, allowing for prolonged engagement and activation of TLR7-expressing cells in that locale guidetopharmacology.org.

Elucidation of Intracellular Signaling Cascades Initiated by this compound-TLR7 Engagement

Activation of TLR7 by agonists like this compound triggers intracellular signaling pathways that are primarily dependent on the myeloid differentiation factor 88 (MyD88) adaptor protein nih.govwikipedia.orgguidetopharmacology.orgwikipathways.org. Upon ligand binding, TLR7 recruits MyD88, initiating a cascade involving a series of downstream molecules, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6) wikipathways.org. This MyD88-dependent pathway subsequently leads to the activation of nuclear factor kappa-light-chain enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7) nih.govwikipedia.orgguidetopharmacology.orgwikipathways.org. Activation of NF-κB typically results in the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) wikipathways.org. Concurrently, the activation of IRF7 is crucial for the induction and production of type I interferons, particularly interferon-alpha (IFNα) guidetopharmacology.orgnih.govguidetopharmacology.orgwikipathways.orgnih.gov. This bifurcated signaling pathway, activating both NF-κB and IRF7 arms, underlies the broad immunomodulatory effects of TLR7 agonists.

Immunomodulatory Effects of this compound on Innate and Adaptive Immune Cell Populations

This compound, through its agonistic activity on TLR7, exerts significant immunomodulatory effects on various innate and adaptive immune cell populations genecards.orguni.lu. The activation of TLR7-expressing cells, such as dendritic cells and macrophages, leads to their maturation and enhanced antigen-presenting capacity, thereby bridging the innate and adaptive immune responses nih.govwikipedia.org.

Activation Pathways of CD8+ T Lymphocytes and Natural Killer Cells by this compound

TLR7 agonism by this compound can trigger the activation of cluster of differentiation (CD) 8+ T cells and natural killer (NK) cells guidetopharmacology.orgnih.gov. CD8+ T cells are critical components of the adaptive immune system responsible for recognizing and eliminating cancerous or infected cells. Activation of antigen-presenting cells (APCs) by this compound can lead to enhanced cross-presentation of tumor-associated antigens, thereby promoting the priming and activation of tumor-specific CD8+ T lymphocytes wikipedia.org. NK cells are a type of innate lymphoid cell that can directly kill target cells without prior sensitization. TLR7 activation contributes to NK cell activity, potentially through the release of pro-inflammatory cytokines induced by TLR7 signaling nih.gov. The intratumoral administration of this compound is hypothesized to augment the priming of specific CD8+ T-cell responses wikipedia.org.

Influence of this compound on the Suppressive Function of Regulatory T Cells

This compound has been shown to potentially block the suppressive function of regulatory T cells (Tregs) guidetopharmacology.orgnih.gov. Tregs are a subset of T lymphocytes that play a crucial role in maintaining self-tolerance and preventing excessive immune responses. However, in the context of cancer, Tregs can accumulate within the tumor microenvironment and suppress anti-tumor immunity, contributing to immune evasion wikipedia.org. By influencing the immune landscape, this compound's impact on Tregs may help to alleviate this immunosuppression and enhance the effectiveness of anti-tumor immune responses guidetopharmacology.orgnih.gov.

Preclinical Pharmacodynamic and Efficacy Studies of Lhc 165

In Vitro Evaluation of LHC-165 Immunomodulatory Effects

In vitro studies have aimed to characterize the direct effects of this compound on immune cells, particularly its capacity to activate TLR7 and induce the secretion of key immune signaling molecules cancer.govaacrjournals.orgaxonmedchem.com.

Cell-Based Assays for Quantifying TLR7 Activation by this compound

This compound functions as an agonist for Toll-like Receptor 7 (TLR7) cancer.govmycancergenome.orgaacrjournals.orgaxonmedchem.com. TLR7 is an intracellular pattern recognition receptor predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, although low levels can also be found in other cell types nih.gov. Activation of TLR7 triggers intracellular signaling pathways, including the TLR-MyD88-NFκB and IRF3/7 pathways, which are crucial for initiating innate immune responses newdrugapprovals.org. While specific data from cell-based assays quantifying the precise level or potency of TLR7 activation by this compound compared to other agonists in diverse cell lines were not detailed in the search results, its classification and described downstream effects confirm its role as a TLR7 activator cancer.govmycancergenome.orgaacrjournals.orgaxonmedchem.com.

Analysis of Cytokine and Chemokine Secretion in Response to this compound in Diverse Cell Lines

In Vivo Efficacy of Intratumorally Administered this compound in Syngeneic Mouse Models

Preclinical studies utilizing syngeneic mouse models have been instrumental in evaluating the in vivo efficacy of intratumorally administered this compound, both as a monotherapy and in combination with other immunotherapies bioworld.comaacrjournals.orgresearchgate.netaacrjournals.org. The use of syngeneic models, which involve transplanting tumor cells into immunocompetent mice of the same genetic background, allows for the assessment of the interplay between the immune system and the tumor in response to treatment.

Assessment of Antitumor Activity of this compound as a Monotherapy

Intratumoral administration of this compound adsorbed to aluminum hydroxide (B78521) has demonstrated antitumor activity as a single agent in syngeneic preclinical studies aacrjournals.org. In mouse models, this compound treatment led to the inhibition of tumor growth aacrjournals.orgaxonmedchem.com. Specifically, the formulation of this compound with aluminum hydroxide showed better tumor reduction in an A20 lymphoma syngeneic model compared to this compound alone bioworld.com. Once-weekly intratumoral administration of this compound-aluminum hydroxide was also associated with tumor growth reduction in an MC30 syngeneic model bioworld.com. A preclinical study highlighted that this compound demonstrated antitumor activity and sustained intratumoral retention in mice researchgate.netresearchgate.net. These findings suggest that this compound, particularly in its aluminum hydroxide-adsorbed formulation, can induce an immune response capable of reducing tumor burden when administered directly into the tumor bioworld.comresearchgate.netaxonmedchem.com.

Investigation of Synergistic Antitumor Effects of this compound in Combination with Preclinical Immunotherapy Agents

The potential for this compound to enhance the effects of other immunotherapy agents has been explored in preclinical settings bioworld.comaacrjournals.orgaacrjournals.org. In mouse models, the combination of this compound with an anti-PD-1 agent resulted in more effective tumor inhibition than either treatment alone aacrjournals.orgresearchgate.net. A dual flank study in a syngeneic model demonstrated that the combination of this compound-aluminum hydroxide with anti-programmed cell death 1 ligand 1 (PD-L1) and anti-cytotoxic T-lymphocyte protein 4 (CTLA-4) agents was effective in reducing tumor growth bioworld.com. These results indicate a synergistic antitumor effect when this compound is combined with preclinical checkpoint blockade agents bioworld.comaacrjournals.org. The combination approach aims to leverage the innate immune activation by this compound to potentially overcome resistance mechanisms and enhance the adaptive immune response triggered by checkpoint inhibitors.

Analysis of Immune Cell Infiltration and Molecular Biomarker Expression in Preclinical Models Treated with this compound

Preclinical investigations into the pharmacodynamic effects of this compound, a Toll-like Receptor 7 (TLR7) agonist, have focused significantly on its impact on the tumor microenvironment and systemic immune responses. Studies in mouse models demonstrated that this compound induced an immune response and reduced tumor growth axonmedchem.comchemietek.comaacrjournals.orgnewdrugapprovals.org. The proposed mechanism of action involves the activation of TLR7, which is thought to trigger the activation of immune cells such as cluster of differentiation (CD) 8+ T cells and natural killer (NK) cells nih.govmycancergenome.org. Furthermore, this compound may also contribute to blocking the suppressive function of regulatory T cells (Tregs) and inducing the production of interferon alpha (IFNa) nih.govmycancergenome.org.

Translational studies, including a Phase I/Ib clinical trial (NCT03301896) evaluating this compound in patients with advanced solid tumors, have included biomarker assessments to investigate the molecular and cellular effects of treatment nih.govnih.govaacrjournals.orgresearchgate.net. These assessments utilized techniques such as immunohistochemistry (IHC) and RNA-sequencing to analyze changes in immune cell populations and gene expression within tumor tissue nih.govaacrjournals.orgresearchgate.net.

Analysis of biopsy tissues by immunohistochemistry tended to show higher baseline tumoral levels of CD8 and CD68 (a marker often associated with macrophages) in patients who achieved a partial response (PR) to treatment aacrjournals.orgresearchgate.net. Furthermore, on-treatment increases in the levels of these markers were observed in patients who experienced a partial response or stable disease (SD) aacrjournals.orgresearchgate.net.

Tumoral RNA-sequencing data from the clinical study also indicated higher levels of T-cell inflammation at baseline in patients who achieved a partial response aacrjournals.orgresearchgate.net. A consistent increase in markers of T-cell inflammation was noted in patients with partial response or stable disease following treatment with this compound, either as a single agent or in combination with spartalizumab (an anti-PD-1 antibody) aacrjournals.orgresearchgate.net.

Beyond cellular infiltration markers, systemic cytokine levels were also assessed. Increases in systemic cytokines, including CXCL10, IFNγ, and IL6, were notable in a subset of patients treated with this compound, suggesting active TLR7 agonism and subsequent immune activation aacrjournals.orgresearchgate.net.

These findings from preclinical models and translational clinical studies collectively support the mechanism of this compound as an immune-modulating agent that influences the tumor microenvironment by promoting the infiltration and activation of anti-tumor immune cells and inducing the expression of relevant biomarkers.

Summary of Key Biomarker Findings in Clinical Study (Based on available data)

| Biomarker | Baseline Levels in PR Patients | Change On-Treatment (PR/SD Patients) | Notes | Source |

| Tumoral CD8 (IHC) | Tended to be higher | Tended to increase | Marker for cytotoxic T lymphocytes | aacrjournals.orgresearchgate.net |

| Tumoral CD68 (IHC) | Tended to be higher | Tended to increase | Marker often associated with macrophages | aacrjournals.orgresearchgate.net |

| Tumoral T-cell Inflammation (RNA-Seq) | Higher | Consistent increase | Assessed via gene expression profiles | aacrjournals.orgresearchgate.net |

| Systemic Cytokines (CXCL10, IFNγ, IL6) | Not specified | Increased in a subset of patients | Indicates systemic immune activation | aacrjournals.orgresearchgate.net |

Structure Activity Relationship Sar and Structural Optimization of Lhc 165

Principles Guiding the Design of LHC-165 Derivatives for Optimized TLR7 Binding

General principles guide the design of synthetic TLR7 agonists, many of which are based on scaffolds like imidazoquinolines, adenine (B156593) derivatives, or related cyclic systems such as the benzonaphthyridine core found in this compound. wikipedia.orgmims.comwikidata.org Research into TLR7/8 agonists suggests a common pharmacophore crucial for receptor binding and activation. wikidata.org This pharmacophore typically involves an aminopyrimidine or a cyclic variant thereof, which participates in key hydrogen-bonding interactions within the TLR7 and TLR8 receptors. wikidata.org Additionally, a lipophilic tail is often present, designed to fit into a leucine-rich repeat pocket within the receptor protein. wikidata.org A linker group, often benzylic or alkyl, may also be included, providing an exit vector towards a solvent-exposed area and potentially enhancing potency. wikidata.org

While the specific design principles applied to the optimization of this compound derivatives are not extensively detailed in the available literature, its benzonaphthyridine structure aligns with the general features of cyclic aminopyrimidine-based TLR7 agonists. The presence of a phosphonopropoxyethoxy chain and a methylphenethyl group attached to the core structure, along with a propanoic acid moiety, suggests specific chemical functionalities designed to interact with the TLR7 binding site and influence the compound's pharmacological properties. nih.govmims.comwikipedia.org Tuning selectivity between TLR7 and TLR8 is a critical aspect of TLR agonist design and can be influenced by subtle steric and geometric modifications to the compound's structure. wikidata.org

Computational Modeling and Molecular Docking Studies of this compound-TLR7 Interactions

Computational approaches, including molecular modeling and docking studies, are valuable tools in understanding the interaction between small molecules and TLR7, guiding the design of potential agonists. These methods can predict binding poses, estimate binding affinities, and identify key residues involved in the ligand-receptor interaction. pharmakb.com Studies on other TLR7 agonists, such as imidazoquinoline and adenine derivatives, have utilized docking and molecular dynamics simulations to investigate their binding mechanisms to TLR7, identifying specific binding zones within the receptor. pharmakb.com For instance, the region around residue Asp555 has been implicated as a putative binding site for certain TLR7 ligands. pharmakb.com

While the search results highlight the application of these computational techniques to TLR7 ligands generally, specific published studies detailing the molecular modeling and docking of this compound with TLR7 were not found. Such studies would typically involve determining the preferred binding orientation of this compound within the TLR7 ligand-binding domain, assessing the stability of the complex through molecular dynamics simulations, and identifying specific amino acid residues of TLR7 that form interactions (e.g., hydrogen bonds, hydrophobic contacts) with different parts of the this compound molecule. This information would be crucial for a detailed understanding of this compound's SAR and for the rational design of derivatives with improved binding characteristics.

Correlation of Chemical Modifications in this compound Analogues with Changes in Bioactivity and Immune Response

The correlation between chemical modifications in TLR7 agonists and their resulting bioactivity and the nature of the immune response they elicit is a fundamental aspect of SAR studies in this class of compounds. Modifications to the core structure, linker, or peripheral groups of a TLR7 agonist can impact its solubility, metabolic stability, cell permeability, and critically, its binding affinity and selectivity for TLR7. These changes at the molecular level translate into variations in the potency of TLR7 activation and the profile of downstream immune responses, such as the production of cytokines and chemokines. researchgate.netwikipedia.orgwikipedia.orgwikidata.orguni.lu

For TLR agonists in general, chemical modifications have been shown to influence not only the magnitude of the immune response but also the specific types of immune cells activated and the balance of cytokine production (e.g., favoring a Th1-weighted response). wikipedia.orgmims.comcaymanchem.com Subtle structural changes can also affect selectivity between TLR7 and TLR8, which is important as activation of these receptors can lead to distinct immune outcomes. wikidata.org

Although preclinical studies of this compound have demonstrated its ability to induce an immune response and reduce tumor growth in mice, suggesting favorable bioactivity nih.govresearchgate.netwikipedia.orgwikipedia.orgrug.nl, specific data correlating targeted chemical modifications to the this compound structure with quantitative changes in TLR7 binding affinity, immune cell activation profiles, or antitumor efficacy of this compound analogues were not available in the provided search results. Such data would typically involve synthesizing a series of this compound derivatives with defined structural variations and evaluating their in vitro and in vivo immunological activities to establish clear SAR.

Rational Design and Synthesis of Advanced this compound Derivatives with Enhanced Preclinical Therapeutic Potential

Rational design and synthesis in medicinal chemistry involve using structural information, biological data, and computational predictions to design and create novel compounds with improved properties. Based on the understanding of TLR7 structure and the SAR of existing agonists, researchers can rationally design modifications to the this compound scaffold to potentially enhance its TLR7 binding, improve its pharmacokinetic profile, increase its stability, or fine-tune the resulting immune response for specific therapeutic applications, particularly in oncology.

The preclinical success of this compound in inducing antitumor activity and an abscopal effect in mice researchgate.netwikipedia.orgwikipedia.orgrug.nl provides a strong foundation for the potential development of advanced derivatives. Strategies for enhancing preclinical therapeutic potential could involve modifications aimed at improving intratumoral retention, reducing systemic exposure to minimize potential off-target effects, or increasing synergistic activity with other therapeutic modalities, such as checkpoint inhibitors. researchgate.net

While the general approach of rational design is applied in the development of TLR agonists wikidata.orguni.lu, specific details regarding the rational design process and the synthesis of advanced this compound derivatives with enhanced preclinical therapeutic potential were not found in the provided search results. The available information focuses on the properties and effects of the parent compound, this compound, and its evaluation in preclinical models and early-phase clinical trials. researchgate.netwikipedia.orgwikipedia.orgrug.nlfishersci.ca

Advanced Research Methodologies for Lhc 165 Characterization and Analysis

Application of Advanced Spectroscopic and Chromatographic Techniques for LHC-165 Identity and Purity Confirmation

Spectroscopic and chromatographic methods are indispensable tools for confirming the identity and assessing the purity of this compound. These techniques offer orthogonal approaches to elucidate structural features and separate the target compound from impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of novel compounds, including new chemical entities (NCEs) like this compound. tandfonline.comnih.govresearchgate.netbruker.com It provides detailed information about the arrangement of atoms within a molecule. One-dimensional (1D) proton NMR spectra can often provide sufficient information for definitive characterization. tandfonline.com Advances in NMR, such as cryogenic cooling for enhanced sensitivity and hyphenated techniques like LC-NMR, further enhance its capabilities for structural elucidation and even quantification without the need for reference standards. tandfonline.comnih.gov High-resolution NMR is considered well-suited for the structural characterization of various molecules. bruker.com

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular weight and elemental composition of this compound. drug-dev.comresearchgate.netnih.govthe-scientist.com HRMS allows for accurate mass measurements, which can help identify the molecular formula of novel substances even without reference standards. rsc.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer further structural details, aiding in the identification of the compound and its potential impurities or degradation products. drug-dev.comresearchgate.netrsc.org LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is widely used for chemical identification and drug characterization due to its sensitivity and selectivity. researchgate.netbioagilytix.comacs.org

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for assessing the purity of this compound and separating it from related substances or process impurities. tandfonline.comijpsjournal.com HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. tandfonline.comijpsjournal.com UHPLC offers enhanced resolution and sensitivity compared to traditional HPLC, allowing for better separation of complex mixtures and detection of impurities at lower levels. ijpsjournal.com

For chiral compounds, chiral chromatography, typically using chiral HPLC columns, is the most popular method for separating enantiomers and determining enantiomeric purity. ijpsjournal.combioprocessonline.comnih.govmdpi.comregistech.com Since enantiomers can have significantly different pharmacological effects, confirming the enantiomeric purity of this compound is critical. bioprocessonline.comnih.govmdpi.com Method development in chiral chromatography involves screening various chiral phases and optimizing mobile phases to achieve sufficient selectivity and resolution. bioprocessonline.com Regulatory guidelines often require enantiomeric impurities not to exceed a certain percentage of the main enantiomer. mdpi.com

The combination of these techniques provides a robust approach to confirm the identity and assess the purity of this compound. For example, LC-MS can be used to check the identity and purity of compound libraries and characterize chemical properties. bioagilytix.com Fractions collected during preparative chromatography can be analyzed analytically to verify compound identity and purity. rotachrom.com

Illustrative Data Table: Spectroscopic and Chromatographic Characterization Summary for this compound

| Technique | Purpose | Key Information Provided |

| 1H NMR Spectroscopy | Structural Elucidation | Chemical shifts, coupling constants, integration (proton environment and count) tandfonline.comacs.org |

| HRMS (ESI-TOF) | Molecular Weight Confirmation | Accurate mass, elemental composition drug-dev.comresearchgate.net |

| LC-UV/Vis | Purity Assessment, Quantification | Chromatographic profile, peak area percentage, UV spectrum ijpsjournal.com |

| Chiral HPLC | Enantiomeric Purity | Separation of enantiomers, percentage of each enantiomer bioprocessonline.comnih.gov |

| LC-MS/MS | Impurity Identification, Structure Fragments | Mass-to-charge ratio of parent and fragment ions researchgate.netbioagilytix.com |

Development of Bioanalytical Methods for Quantitative Determination of this compound in Preclinical Biological Matrices

Quantitative determination of this compound in biological matrices from preclinical studies is essential for understanding its pharmacokinetic profile. Bioanalytical method development involves creating and validating analytical procedures to accurately and reliably measure the concentration of the compound in matrices such as plasma, serum, urine, or tissue. rfppl.co.innih.govquotientsciences.comresolvemass.cajgtps.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the predominant technique used for quantitative bioanalysis of small molecule drugs like this compound in biological matrices due to its high sensitivity, selectivity, and speed. acs.orgrfppl.co.inresolvemass.ca The process typically involves sample collection and processing, followed by chromatographic separation and detection by mass spectrometry. rfppl.co.inquotientsciences.com Sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are employed to isolate the analyte from the complex biological matrix and minimize matrix effects that can interfere with ionization and detection. acs.orgnih.gov

Method development for LC-MS/MS involves optimizing chromatographic conditions (e.g., column, mobile phase gradient) to achieve adequate separation of this compound from endogenous matrix components and potential metabolites, and optimizing MS parameters (e.g., ionization mode, multiple reaction monitoring (MRM) transitions) for sensitive and specific detection. nih.govtandfonline.com The use of an internal standard, a stable isotopically labeled analogue of this compound or a structurally similar compound, is crucial for accurate quantification by compensating for variations in sample preparation and matrix effects.

Validation of bioanalytical methods is a critical step to ensure the method is reliable and reproducible for its intended purpose, adhering to regulatory guidelines. rfppl.co.innih.govjgtps.com Key validation parameters include:

Selectivity/Specificity: Demonstrating that the method can uniquely measure this compound in the presence of endogenous matrix components, metabolites, or co-administered compounds. rfppl.co.innih.gov

Sensitivity: Determining the Lower Limit of Quantification (LLOQ), the lowest concentration of this compound that can be reliably and accurately measured. nih.govscielo.br

Linearity: Establishing the relationship between the instrument response and the concentration of this compound over a defined range. nih.govscielo.br

Accuracy: Assessing how close the measured concentrations are to the true concentrations. nih.govscielo.br

Precision: Evaluating the reproducibility of the measurements under within-run (intraday) and between-run (interday) conditions. nih.govscielo.br

Recovery: Determining the efficiency of the sample preparation process in extracting this compound from the matrix. nih.govscielo.br

Stability: Assessing the stability of this compound in the biological matrix under various storage and handling conditions. nih.govjgtps.com

A developed and validated LC-MS/MS method for a novel antibacterial candidate in plasma from different preclinical species, for instance, showed sufficient sensitivity for quantification over a relevant time frame and demonstrated acceptable precision and accuracy. nih.gov Such methods are successfully applied in preclinical pharmacokinetic studies to determine parameters like plasma concentration-time profiles. nih.govscielo.br

Illustrative Data Table: Summary of Bioanalytical Method Validation Parameters for this compound in Plasma

| Validation Parameter | Acceptance Criteria (Example) | Observed Result (Illustrative) |

| Selectivity | No significant interference | No significant peaks observed at the retention time of this compound in blank matrix. |

| LLOQ | Signal-to-noise ratio ≥ 10, Accuracy ± 20%, Precision ≤ 20% | 1 ng/mL, Accuracy: 15%, Precision: 12% nih.gov |

| Linearity | R2 ≥ 0.99 | R2 = 0.998 |

| Accuracy (QC Samples) | ± 15% (± 20% at LLOQ) | Within ± 10% |

| Precision (QC Samples) | ≤ 15% CV (≤ 20% CV at LLOQ) | Within ≤ 10% CV |

| Recovery | Consistent and reproducible | Mean recovery > 85% |

| Freeze-Thaw Stability | Within ± 15% of initial | Within ± 5% after 3 cycles |

| Bench-top Stability | Within ± 15% of initial | Within ± 8% after 24 hours |

Utilization of Advanced Imaging Techniques for Tracking this compound Distribution and Cellular Uptake in Preclinical Models

Advanced imaging techniques play a vital role in visualizing and quantifying the distribution of this compound within tissues and organs, as well as its uptake into cells in preclinical models. These non-invasive or minimally invasive methods provide spatial and temporal information about the compound's behavior in living systems. itnonline.comwuxiapptec.comresearchgate.netresearchgate.net

Positron Emission Tomography (PET) imaging is a highly sensitive molecular imaging technique that can be used to track the biodistribution of radiolabeled this compound in living animals. itnonline.comresearchgate.netsnmjournals.orgnih.govresearchgate.netbohrium.com By labeling this compound with a positron-emitting radioisotope, its movement and concentration in different tissues and organs can be visualized and quantified over time. itnonline.comsnmjournals.org PET imaging provides non-invasive, sensitive, and quantitative data on drug activity in the body. itnonline.com It can map the path of drugs throughout the body over time, enabling researchers to monitor efficacy and establish suitability for preclinical use. itnonline.com PET is particularly useful for evaluating drug candidates in preclinical studies as it can show the spatial distribution of molecules in living tissues. itnonline.com

Fluorescence microscopy is a valuable tool for studying the cellular uptake and intracellular distribution of this compound, particularly if the compound is intrinsically fluorescent or can be labeled with a fluorescent probe. nih.govnih.govacs.orgresearchgate.netfrontiersin.orgacs.org This technique allows for visualization of the compound within individual cells and can provide insights into its mechanism of entry and localization within cellular compartments. nih.govnih.govresearchgate.netfrontiersin.org Dynamic fluorescence microscopy can be used to study the kinetics of cellular uptake. nih.gov Super-resolution microscopy (SRM) techniques offer enhanced spatial resolution, enabling visualization of drug dynamics at the subcellular level. nih.gov Labeling drug molecules with fluorescent probes is a common method for tracking their behavior in cells using fluorescence microscopy. acs.org

Other imaging modalities, such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), can be used in conjunction with PET or other techniques to provide anatomical context for the distribution of this compound. itnonline.comresearchgate.netresearchgate.net Molecular imaging techniques in general allow for non-invasive visualization of drug distribution and cellular uptake, enabling earlier and more accurate assessments of drug candidates in preclinical studies. wuxiapptec.com

Tracking the distribution and cellular uptake of this compound using these advanced imaging techniques provides crucial data on its pharmacokinetic and pharmacodynamic properties in a biological context, complementing the quantitative data obtained from bioanalytical methods. nih.govresearchgate.netbohrium.com This information is vital for understanding how this compound reaches its target, its concentration at the site of action, and its potential for off-target accumulation.

Illustrative Data Table: Preclinical Imaging Study of Radiolabeled this compound Biodistribution (PET)

| Time Point (h) | Tissue/Organ | Average Radiosignal Intensity (Arbitrary Units) | Standard Deviation |

| 0.5 | Liver | 15.2 | 2.1 |

| 0.5 | Kidney | 10.5 | 1.8 |

| 1 | Liver | 12.8 | 1.9 |

| 1 | Kidney | 9.1 | 1.5 |

| 2 | Liver | 9.5 | 1.6 |

| 2 | Muscle | 3.1 | 0.7 |

| 4 | Liver | 6.3 | 1.2 |

| 4 | Brain | 0.8 | 0.3 |

Illustrative Data Table: Cellular Uptake of Fluorescently Labeled this compound (Fluorescence Microscopy)

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Average Intracellular Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Cell Line A | 1 | 1 | 55 | 12 |

| Cell Line A | 1 | 4 | 110 | 25 |

| Cell Line A | 5 | 1 | 180 | 40 |

| Cell Line B | 1 | 1 | 30 | 8 |

| Cell Line B | 1 | 4 | 60 | 15 |

Future Directions and Translational Perspectives for Lhc 165 Research

Exploration of LHC-165 in Novel Preclinical Disease Models Beyond Oncology

This compound's role as a potent TLR7 agonist, known to stimulate innate and adaptive immunity, suggests potential therapeutic applications beyond its current focus in oncology nih.govfrontiersin.org. TLRs, including TLR7, play crucial roles in inflammation and autoimmune diseases frontiersin.org. Research into other TLR7 agonists has explored their use in infectious diseases and as vaccine adjuvants sci-hub.setandfonline.com.

Future preclinical research with this compound could explore its effects in models of infectious diseases, where TLR7 activation is critical for antiviral responses sci-hub.se. Additionally, given the involvement of immune dysregulation in autoimmune disorders, investigating the impact of targeted TLR7 activation by this compound in relevant preclinical models could provide insights into its potential to modulate aberrant immune responses frontiersin.org. While the primary focus has been on cancer, the fundamental role of TLR7 in broader immune activation provides a rationale for exploring these novel preclinical disease models.

Integration of Omics Data for a Deeper Understanding of this compound Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic potential and identifying potential off-target effects. Integrating omics data, such as transcriptomics, proteomics, and epigenomics, can provide a comprehensive view of the cellular and molecular changes induced by this compound.

Transcriptomic analysis could reveal the global gene expression profiles altered by this compound in target immune cells and the tumor microenvironment, identifying key signaling pathways and downstream effectors. Proteomic studies could complement this by quantifying protein expression levels, offering insights into the functional consequences of gene expression changes. Epigenomic analysis could shed light on how this compound might influence chromatin structure and gene regulation.

While specific omics data for this compound were not found in the search results, studies on other TLR agonists have utilized such approaches to delineate their complex mechanisms of action researchgate.net. Applying these high-throughput techniques to this compound research would provide a more complete picture of its multifaceted effects on the immune system and potentially other cell types. This deeper understanding can inform rational design of combination therapies and predict potential responders or non-responders in preclinical settings.

Strategies for Mitigating Potential Off-Target Effects of TLR7 Agonists in a Research Context

TLR7 agonists, while potent immune stimulators, can also lead to systemic inflammation and off-target effects due to the widespread expression of TLR7 on various immune cells sci-hub.senih.gov. In a research context, mitigating these potential off-target effects is essential for accurate interpretation of results and for advancing compounds with favorable profiles.

Strategies to achieve this include the development of targeted delivery systems that preferentially deliver this compound to specific cell types or tissues, such as the tumor microenvironment sci-hub.senih.gov. This can reduce systemic exposure and limit activation of TLR7 in unwanted locations. Another approach involves structural modifications of the TLR7 agonist molecule to alter its binding affinity or downstream signaling, potentially leading to more focused immune activation.

Preclinical studies on other TLR7/8 agonists have explored different formulations and modifications to improve localized delivery and reduce systemic toxicity sci-hub.se. For this compound, research into novel formulations or chemical modifications could help enhance its specificity and minimize activation of TLR7 on non-target cells, thereby reducing potential off-target effects observed in research models.

Advancements in Delivery Systems for Targeted this compound Administration in Preclinical Settings

Optimizing the delivery of this compound in preclinical studies is critical for maximizing its efficacy and minimizing systemic exposure. As this compound is administered intratumorally adsorbed to aluminum hydroxide (B78521) for slow release, further advancements in delivery systems could enhance its therapeutic index nih.govnih.gov.

Nanoparticle-based delivery systems, liposomes, and other biomaterial-based strategies have shown promise in targeting immune-stimulating agents to specific sites, such as tumors or lymph nodes sci-hub.semdpi.com. These systems can improve the solubility, stability, and controlled release of the payload, as well as facilitate its uptake by target cells.

For this compound, exploring the encapsulation or conjugation of the compound with various delivery vehicles could lead to improved intratumoral retention, enhanced uptake by antigen-presenting cells, and potentially the ability to target distal metastatic sites (abscopal effect) nih.govresearchgate.netresearchgate.net. Preclinical studies utilizing such advanced delivery systems could provide valuable data on their impact on this compound's pharmacokinetics, biodistribution, and ultimately, its efficacy in various disease models.

Conceptual Pathways for Broadening the Academic and Preclinical Research Applications of this compound

Beyond its current primary focus in oncology, this compound holds potential for broader application in academic and preclinical research due to its well-defined activity as a TLR7 agonist. Conceptual pathways for expanding its use include its application as a tool to study TLR7 signaling pathways and their role in various biological processes frontiersin.orgresearchgate.net.

Researchers could utilize this compound to investigate the downstream effects of TLR7 activation in different cell types and tissues, contributing to a better understanding of innate and adaptive immunity. It could serve as a valuable reagent for studying the interplay between TLR7 signaling and other immune pathways, as well as its impact on the tumor microenvironment or the immune response to infectious agents.

Furthermore, this compound could be employed in preclinical studies to evaluate novel immunotherapeutic strategies in combination with other agents, such as immune checkpoint inhibitors or vaccines frontiersin.orgresearchgate.netresearchgate.net. Its ability to activate immune cells and potentially convert "cold" tumors to "hot" tumors makes it a promising candidate for combination studies aimed at overcoming resistance to existing therapies nih.gov. Academic research could also focus on identifying biomarkers that predict response to this compound, further refining its potential applications.

Q & A

Q. What is the primary pharmacological target of LHC-165, and how does its mechanism of action influence experimental design in preclinical studies?

this compound is a selective TLR7 agonist developed by Novartis for oncology applications. TLR7 activation triggers innate immune responses, promoting dendritic cell maturation and cytokine release. Preclinical studies should prioritize dose-response assays to evaluate TLR7-specific signaling (e.g., NF-κB activation) and cytokine profiling (e.g., IFN-α, IL-12) in immune cell lines. Experimental designs must include controls for off-target effects (e.g., TLR8/9 inhibitors) and validate target engagement via knockout models .

Q. What are the current clinical trial phases for this compound, and what endpoints are prioritized in its dose-escalation studies?

As of 2025, this compound is in a Phase 1/1b trial (NCT identifier not disclosed) evaluating monotherapy and combination with PD-1 inhibitors in advanced malignancies. Primary endpoints include safety (e.g., dose-limiting toxicities) and tolerability, while secondary endpoints assess pharmacodynamic biomarkers (e.g., serum cytokines, tumor-infiltrating lymphocytes). Researchers should align preclinical models with clinical endpoints to ensure translational relevance .

Q. How should researchers design in vitro assays to evaluate the synergistic potential of this compound with PD-1/PD-L1 inhibitors?

Use co-culture systems combining human PBMCs and PD-L1-expressing tumor cells. Measure T-cell activation (CD8+ IFN-γ secretion) and tumor cell apoptosis. Dose matrices (e.g., checkerboard assays) and synergy scores (e.g., Bliss Independence Model) are critical to quantify combinatorial effects. Include controls for TLR7-independent pathways (e.g., TLR7 KO cells) .

Advanced Research Questions

Q. How can researchers address discrepancies in TLR7 activation data between in vitro and in vivo models when evaluating this compound?

Contradictions often arise due to tumor microenvironment complexity (e.g., immunosuppressive cells). To resolve this:

- Perform multi-omics profiling (e.g., scRNA-seq of tumor biopsies) to compare in vitro predictions with in vivo immune cell states.

- Use humanized mouse models reconstituted with patient-derived immune cells to bridge translational gaps.

- Apply Bayesian statistical frameworks to quantify uncertainty in cross-model data integration .

Q. What statistical methodologies are recommended for analyzing heterogeneous response rates in this compound clinical trials?

- Mixed-effects models to account for inter-patient variability (e.g., baseline immune status).

- Time-to-event analyses (e.g., Cox proportional hazards) for progression-free survival, stratified by biomarker subgroups (e.g., TLR7 expression).

- Machine learning (e.g., random forests) to identify predictive biomarkers from high-dimensional data (e.g., cytokine panels, TCR repertoire diversity) .

Q. How should researchers optimize dose-escalation protocols for this compound to balance efficacy and immune-related adverse events (irAEs)?

- Use model-based designs (e.g., continual reassessment method) incorporating pharmacokinetic/pharmacodynamic (PK/PD) data.

- Monitor irAEs via longitudinal immune profiling (e.g., serum IL-6, CRP levels).

- Define a therapeutic window using preclinical toxicity thresholds (e.g., maximum tolerated dose in primates) .

Data Reporting and Reproducibility

Q. What are the minimum data standards for publishing preclinical studies on this compound?

- Raw datasets : Include flow cytometry FCS files, cytokine ELISA/RIA results, and tumor volume measurements.

- Experimental metadata : Animal model genetics, dosing schedules, and batch numbers for critical reagents (e.g., this compound lot variability).

- Analysis pipelines : Share code for statistical tests (e.g., R/Python scripts) and image analysis tools (e.g., Fiji macros) .

Q. How can researchers ensure reproducibility when combining this compound with checkpoint inhibitors in murine models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.